molecular formula C22H16BrN3O2S B2780486 4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899736-00-6

4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2780486
CAS RN: 899736-00-6
M. Wt: 466.35
InChI Key: KZKHCQCCBJHTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated extensively.

Scientific Research Applications

Inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Research conducted by Borzilleri et al. (2006) found that substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides are potent inhibitors of VEGFR-2 kinase activity. These compounds demonstrate significant kinase selectivity and robust efficacy in vivo in human lung and colon carcinoma models (Borzilleri et al., 2006).

Synthesis and Anticancer Activity

Vellaiswamy and Ramaswamy (2017) synthesized new Co(II) complexes of 4-((pyridin-2-ylmethylene)amino)-N-(thiazol-2-yl)benzenesulfonamide. These complexes demonstrated significant in vitro cytotoxicity in human breast cancer cell lines, indicating potential applications in cancer treatment (Vellaiswamy & Ramaswamy, 2017).

Antifungal Agents

Narayana et al. (2004) prepared compounds including 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides, which showed promise as antifungal agents. These compounds were characterized by their chemical and spectral data and demonstrated potential in antifungal applications (Narayana et al., 2004).

Microbial Studies

Patel and Agravat (2007) synthesized pyridine derivatives including compounds structurally similar to 4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide for microbial studies. These compounds exhibited notable antibacterial and antifungal activities, indicating their potential in microbial research (Patel & Agravat, 2007).

Antimicrobial Resistance Research

Anuse et al. (2019) conducted research on antimicrobial resistance, synthesizing substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives. These compounds showed activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, highlighting their significance in antimicrobial resistance studies (Anuse et al., 2019).

properties

IUPAC Name

4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2S/c1-14(27)15-5-7-16(8-6-15)21(28)26(13-18-4-2-3-11-24-18)22-25-19-10-9-17(23)12-20(19)29-22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKHCQCCBJHTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

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